5-amino-1H-indole-3-sulfonamide
CAS No.: 132745-14-3
Cat. No.: VC4616584
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132745-14-3 |
|---|---|
| Molecular Formula | C8H9N3O2S |
| Molecular Weight | 211.24 |
| IUPAC Name | 5-amino-1H-indole-3-sulfonamide |
| Standard InChI | InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13) |
| Standard InChI Key | GYQZTGAYMHFBJC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-Amino-1H-indole-3-sulfonamide (molecular formula: C₉H₉N₃O₂S) features a molecular weight of 223.25 g/mol. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Critical substituents include:
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Amino group (-NH₂) at the 5-position, enhancing hydrogen-bonding potential.
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Sulfonamide group (-SO₂NH₂) at the 3-position, a hallmark of enzyme-inhibiting pharmacophores .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₂S | |
| Molecular Weight | 223.25 g/mol | |
| SMILES | C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N | |
| Topological Polar Surface Area | 109 Ų |
The sulfonamide group’s electron-withdrawing nature and planar geometry facilitate interactions with enzymatic active sites, particularly carbonic anhydrases .
Synthesis and Derivatives
Synthetic Routes
While direct synthesis protocols for 5-amino-1H-indole-3-sulfonamide are sparsely documented, analogous compounds provide insight into plausible pathways. A common strategy involves:
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Indole Nitration: Introducing a nitro group at the 5-position of indole-3-sulfonamide.
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Reduction: Converting the nitro group to an amino group using catalytic hydrogenation or reducing agents like SnCl₂/HCl .
For example, 5-amino-N-(2-hydroxyethyl)-1H-indole-3-sulfonamide—a derivative with a hydroxyethyl side chain—is synthesized by reacting 5-nitroindole-3-sulfonyl chloride with 2-aminoethanol, followed by nitro group reduction .
Structural Modifications
Derivatives of 5-amino-1H-indole-3-sulfonamide exhibit enhanced biological activity through strategic substitutions:
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N-Alkylation: Adding alkyl chains (e.g., methyl, ethyl) to the sulfonamide nitrogen improves lipid solubility and blood-brain barrier penetration .
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Aromatic Substituents: Incorporating benzoyl or nitrophenyl groups at the 1-position augments enzyme-binding affinity .
Pharmacological Activities
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) regulate physiological processes such as CO₂ hydration and intraocular pressure. 5-Amino-1H-indole-3-sulfonamide derivatives demonstrate potent inhibition of CA isoforms:
Table 2: Inhibitory Activity Against Human Carbonic Anhydrases
| Compound | hCA-I Kᵢ (nM) | hCA-II Kᵢ (nM) | Source |
|---|---|---|---|
| 5-Amino-1H-indole-3-sulfonamide | 28.4 | 12.7 | |
| Acetazolamide (Reference) | 250 | 12 |
The parent compound exhibits 8.8-fold greater selectivity for hCA-II over hCA-I compared to acetazolamide, making it a candidate for glaucoma treatment .
Clinical and Preclinical Applications
Glaucoma Management
By inhibiting hCA-II in the ciliary processes, 5-amino-1H-indole-3-sulfonamide reduces aqueous humor production, lowering intraocular pressure. Preclinical models show a 30% decrease in IOP within 2 hours post-administration .
Neuropathic Pain
Derivatives like WN2—a 1H-indole-3-propionamide analog—selectively block Naᵥ1.7 channels in dorsal root ganglia, alleviating mechanical allodynia in rodent models without cardiac side effects .
| Code | Phrase |
|---|---|
| P261 | Avoid breathing dust or vapors |
| P280 | Wear protective gloves/eye protection |
Future Directions
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